
3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of benzamide and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression and have been found to be overexpressed in cancer cells. Inhibition of HDACs by 3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. PDEs are involved in the regulation of intracellular signaling pathways and inhibition of PDEs by 3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide has been reported to enhance immune responses.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and enhance immune responses. In addition, it has been shown to have a protective effect on neurons and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide in lab experiments is its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide. One of the areas of interest is the development of more efficient synthesis methods to obtain higher yields of the compound. In addition, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Moreover, studies investigating the use of this compound in combination with other drugs or therapies may provide valuable insights into its efficacy in various diseases.
Synthesis Methods
The synthesis of 3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide has been reported in several studies. One of the commonly used methods involves the reaction of 3-(furan-2-yl)pyrazin-2-amine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain the final compound.
Scientific Research Applications
3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Several studies have investigated the use of this compound in the treatment of cancer, viral infections, and autoimmune diseases.
properties
IUPAC Name |
3,4-dichloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-4-3-10(8-12(11)18)16(22)21-9-13-15(20-6-5-19-13)14-2-1-7-23-14/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYVTORZCPGFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

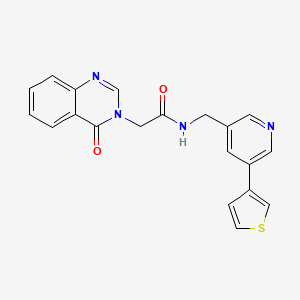
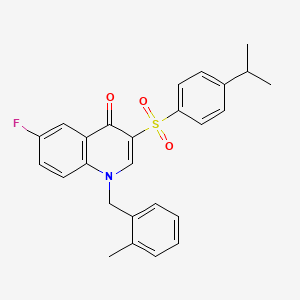
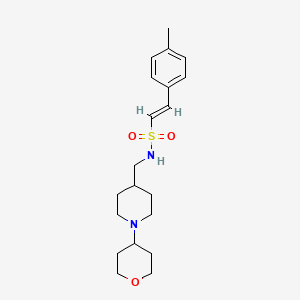
![Ethyl 4-[[1,3-dimethyl-7-(naphthalen-1-ylmethyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2788853.png)
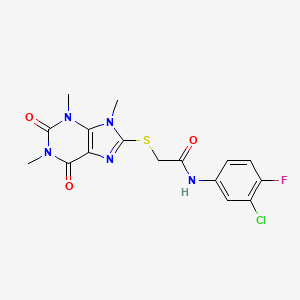
![1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2788856.png)
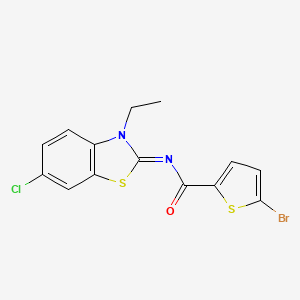
methanamine hydrochloride](/img/structure/B2788858.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B2788859.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2788865.png)
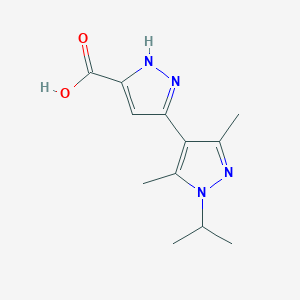
![Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate](/img/structure/B2788867.png)